N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(2-ethoxyphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(2-ethoxyphenoxy)butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BZL101, and it has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of BZL101 is not fully understood, but it is believed to involve the inhibition of specific cellular pathways that are involved in cancer cell growth and proliferation. Additionally, BZL101 has been shown to inhibit the activity of certain enzymes that are involved in inflammation.
Biochemical and Physiological Effects:
BZL101 has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). Additionally, BZL101 has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of BZL101 is that it has been extensively studied, and its mechanism of action is well understood. Additionally, BZL101 has been shown to have a wide range of potential applications in scientific research. However, one limitation of BZL101 is that it can be difficult to synthesize, which may limit its availability for use in lab experiments.
Future Directions
There are many potential future directions for the study of BZL101. One area of research could be to further explore its anti-cancer properties and to determine its potential as a treatment for specific types of cancer. Additionally, further research could be done to explore its anti-inflammatory properties and to determine its potential as a treatment for inflammatory diseases. Finally, future research could focus on developing more efficient methods for synthesizing BZL101, which would make it more readily available for use in lab experiments.
Synthesis Methods
The synthesis of BZL101 involves a multi-step process that begins with the reaction of 2-ethoxyphenol with 1,3-benzothiazole-2-amine to form 2-(1,3-benzothiazol-2-yl)ethanol. This intermediate is then reacted with 4-bromobutanoyl chloride to form N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-bromobutanamide. Finally, this compound is reacted with 2-ethoxyphenol in the presence of a base to form the desired product, N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(2-ethoxyphenoxy)butanamide.
Scientific Research Applications
BZL101 has been studied extensively for its potential applications in scientific research. It has been shown to have anti-cancer properties, as it inhibits the growth and proliferation of cancer cells. Additionally, BZL101 has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(2-ethoxyphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-2-25-17-9-4-5-10-18(17)26-15-7-12-20(24)22-14-13-21-23-16-8-3-6-11-19(16)27-21/h3-6,8-11H,2,7,12-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOVJJOGLSINKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCC(=O)NCCC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(2-ethoxyphenoxy)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.